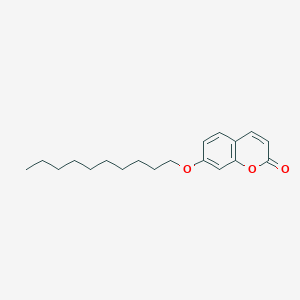![molecular formula C16H29FO2Si B14313870 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one CAS No. 113962-21-3](/img/structure/B14313870.png)
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is a synthetic organic compound characterized by the presence of a fluoro group, an octyl chain, and a trimethylsilyl group attached to a cyclopentenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Fluoro Group: The fluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a strong base.
Trimethylsilylation: The trimethylsilyl group is added using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to certain targets, while the trimethylsilyl group can increase its stability and solubility. The octyl chain may facilitate membrane permeability, allowing the compound to reach intracellular targets.
類似化合物との比較
Similar Compounds
4-Octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the fluoro group, which may result in different reactivity and binding properties.
2-Fluoro-4-octylcyclopent-2-en-1-one: Lacks the trimethylsilyl group, potentially affecting its stability and solubility.
2-Fluoro-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the octyl chain, which may influence its membrane permeability and overall bioactivity.
Uniqueness
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is unique due to the combination of its fluoro, octyl, and trimethylsilyl groups. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
特性
CAS番号 |
113962-21-3 |
|---|---|
分子式 |
C16H29FO2Si |
分子量 |
300.48 g/mol |
IUPAC名 |
2-fluoro-4-octyl-4-trimethylsilyloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C16H29FO2Si/c1-5-6-7-8-9-10-11-16(19-20(2,3)4)12-14(17)15(18)13-16/h12H,5-11,13H2,1-4H3 |
InChIキー |
VUBOMDJRENTTMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(CC(=O)C(=C1)F)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
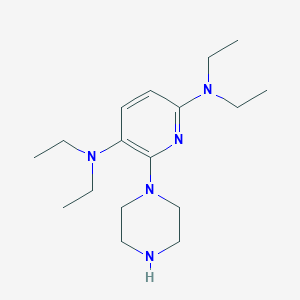
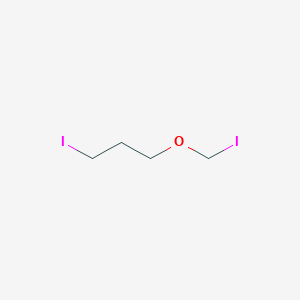
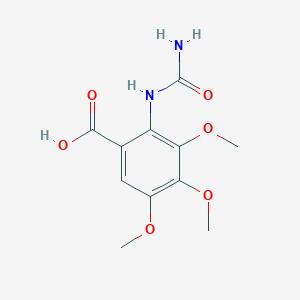

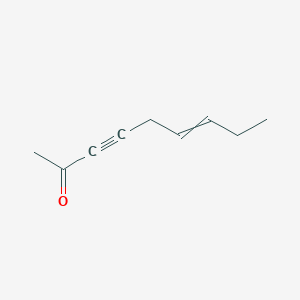
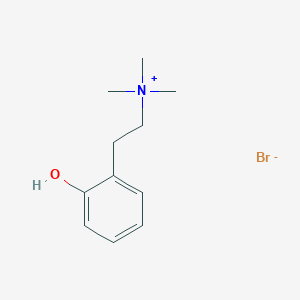
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
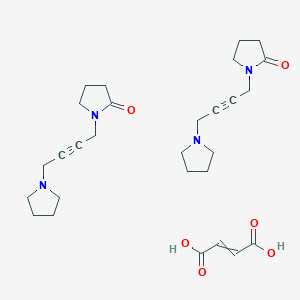


![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
